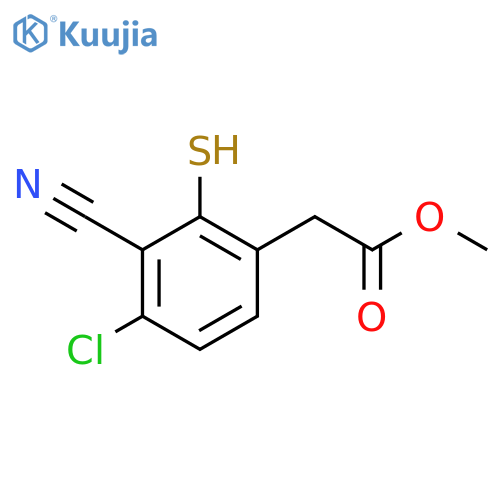

Cas no 1806070-75-6 (Methyl 4-chloro-3-cyano-2-mercaptophenylacetate)

1806070-75-6 structure

商品名:Methyl 4-chloro-3-cyano-2-mercaptophenylacetate

CAS番号:1806070-75-6

MF:C10H8ClNO2S

メガワット:241.694020271301

CID:4961199

Methyl 4-chloro-3-cyano-2-mercaptophenylacetate 化学的及び物理的性質

名前と識別子

-

- Methyl 4-chloro-3-cyano-2-mercaptophenylacetate

-

- インチ: 1S/C10H8ClNO2S/c1-14-9(13)4-6-2-3-8(11)7(5-12)10(6)15/h2-3,15H,4H2,1H3

- InChIKey: LEVFICSVQBLARD-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=C(C=1C#N)S)CC(=O)OC

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 288

- トポロジー分子極性表面積: 51.1

- 疎水性パラメータ計算基準値(XlogP): 2.2

Methyl 4-chloro-3-cyano-2-mercaptophenylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A014005643-1g |

Methyl 4-chloro-3-cyano-2-mercaptophenylacetate |

1806070-75-6 | 97% | 1g |

1,504.90 USD | 2021-06-22 |

Methyl 4-chloro-3-cyano-2-mercaptophenylacetate 関連文献

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

1806070-75-6 (Methyl 4-chloro-3-cyano-2-mercaptophenylacetate) 関連製品

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量